Cas no 309944-73-8 (5-Nitro-1-phenyl-1H-indazol-3-amine)

5-Nitro-1-phenyl-1H-indazol-3-amine 化学的及び物理的性質
名前と識別子
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- 5-nitro-1-phenyl-1H-indazol-3-amine
- 5-nitro-1-phenylindazol-3-amine
- MLS001202257
- INDGFGKXFJXUMW-UHFFFAOYSA-N
- HMS2857G22
- STK504040
- 5-nitro-1-phenyl-1H-indazol-3-ylamine
- SMR000565008
- R5554
- 5-Nitro-1-phenyl-1H-indazol-3-amine
-
- MDL: MFCD02111866
- インチ: 1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
- InChIKey: INDGFGKXFJXUMW-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC2=C(C=1)C(N)=NN2C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 254.08
- どういたいしつりょう: 254.08
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.7
5-Nitro-1-phenyl-1H-indazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237260-1g |
5-Nitro-1-phenyl-1H-indazol-3-amine |
309944-73-8 | 97% | 1g |
$302 | 2021-08-04 | |
TRC | N021260-250mg |
5-Nitro-1-phenyl-1H-indazol-3-amine |
309944-73-8 | 250mg |
$ 380.00 | 2022-06-03 | ||
abcr | AB406121-1g |
5-Nitro-1-phenyl-1H-indazol-3-amine; . |
309944-73-8 | 1g |
€397.00 | 2025-02-19 | ||
abcr | AB406121-5g |
5-Nitro-1-phenyl-1H-indazol-3-amine; . |
309944-73-8 | 5g |
€1037.00 | 2025-02-19 | ||
abcr | AB406121-500mg |
5-Nitro-1-phenyl-1H-indazol-3-amine; . |
309944-73-8 | 500mg |
€333.00 | 2025-02-19 | ||
A2B Chem LLC | AI47142-1g |
5-Nitro-1-phenyl-1h-indazol-3-amine |
309944-73-8 | 98% | 1g |
$228.00 | 2024-04-20 | |
abcr | AB406121-10g |
5-Nitro-1-phenyl-1H-indazol-3-amine; . |
309944-73-8 | 10g |
€1517.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398628-250mg |
5-Nitro-1-phenyl-1H-indazol-3-amine |
309944-73-8 | 97% | 250mg |
¥1612.00 | 2024-08-02 | |
Chemenu | CM237260-1g |
5-Nitro-1-phenyl-1H-indazol-3-amine |
309944-73-8 | 97% | 1g |
$322 | 2023-02-17 | |
TRC | N021260-500mg |
5-Nitro-1-phenyl-1H-indazol-3-amine |
309944-73-8 | 500mg |
$ 600.00 | 2022-06-03 |
5-Nitro-1-phenyl-1H-indazol-3-amine 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-Nitro-1-phenyl-1H-indazol-3-amineに関する追加情報
Introduction to 5-Nitro-1-phenyl-1H-indazol-3-amine (CAS No. 309944-73-8)
5-Nitro-1-phenyl-1H-indazol-3-amine, with the CAS number 309944-73-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 5-Nitro-1-phenyl-1H-indazol-3-amine makes it a promising candidate for the development of novel therapeutic agents.
The chemical structure of 5-Nitro-1-phenyl-1H-indazol-3-amine features a nitro group (-NO2) at the 5-position and a phenyl group at the 1-position of the indazole ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The nitro group is known to enhance the electrophilic character of the molecule, making it more reactive in various chemical reactions. The phenyl group, on the other hand, contributes to the lipophilicity and aromaticity of the compound, which are crucial for its biological activity.
In recent years, extensive research has been conducted to explore the potential applications of 5-Nitro-1-phenyl-1H-indazol-3-amine. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. These findings have sparked interest in further investigating 5-Nitro-1-phenyl-1H-indazol-3-amine as a potential lead compound for cancer therapy.
Beyond its anticancer properties, 5-Nitro-1-phenyl-1H-indazol-3-amine has also shown promise in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory effects and has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-Nitro-1-phenyl-1H-indazol-3-amine have also been studied in detail. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, preclinical studies have shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models.
In terms of synthetic methods, several routes have been developed for the preparation of 5-Nitro-1-phenyl-1H-indazol-3-amine. One common approach involves the condensation of 5-nitroindazole with benzaldehyde followed by reduction to form the amine derivative. These synthetic methods are scalable and can be adapted for large-scale production, making it feasible to produce this compound for clinical trials and commercial use.
The safety profile of 5-Nitro-1-phenyl-1H-indazol-3-amine is an important consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to assess its potential side effects and long-term safety. Results from these studies indicate that while some mild adverse effects may be observed at higher doses, overall, this compound is considered safe for further clinical evaluation.
In conclusion, 5-Nitro-1-phenyl-1H-indazol-3-amnine (CAS No. 309944--78) represents a promising molecule with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.
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